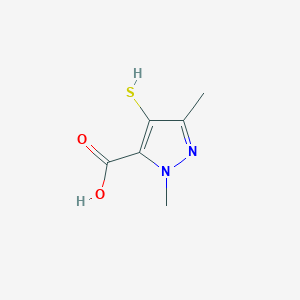

2,5-Dimethyl-4-sulfanylpyrazole-3-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-Dimethyl-4-sulfanylpyrazole-3-carboxylic acid (DMSP) is a heterocyclic organic compound with the chemical formula C7H10N2O2S. It is a pyrazole derivative that has been widely studied for its potential applications in scientific research. DMSP is known for its ability to selectively inhibit the activity of the enzyme dihydrofolate reductase (DHFR), which plays a critical role in the synthesis of nucleotides and DNA.

Scientific Research Applications

Synthesis and Molecular Interactions

Azide Ring-Opening and Tele-Substitutions : A study detailed the reaction of 5-chloro-1-methylpyrazole-4-carboxaldehydes with sodium azide, leading to the production of 1-azidomethyl-4-cyanopyrazoles and 4-cyano-5-hydroxy-1-methylpyrazoles. This research underscores the chemical's versatility in organic synthesis, particularly in creating azidomethyl and cyanopyrazole compounds (Becher et al., 1992).

Ternary Multicomponent Crystals : Another study synthesized new ternary crystalline molecular complexes using charge-transfer interactions and hydrogen-bonding, demonstrating the compound's role in forming complex molecular architectures. This has implications for studying proton transfer and designing new materials (Seaton et al., 2013).

Cocrystallization with N-Donor Type Compounds : Research on cocrystallization with 5-sulfosalicylic acid highlighted the impact of hydrogen-bonding on supramolecular architectures. This work is significant for crystal engineering and host-guest chemistry, illustrating the compound's utility in creating diverse molecular structures (Wang et al., 2011).

Potential Biological Applications

Protein Sulfenation as a Redox Sensor : A study introduced a novel biotinylated derivative of dimedone to study sulfenation in proteins, a process critical for understanding oxidative stress and protein regulation. This research opens avenues for exploring redox biology and the role of sulfur-containing compounds in cellular processes (Charles et al., 2007).

Inhibitive Action Towards Corrosion : The inhibitory effect of bipyrazole compounds on iron corrosion in acidic media was studied, highlighting potential applications in material science and corrosion inhibition. This demonstrates the compound's utility beyond biological or chemical synthesis applications, extending into industrial applications (Chetouani et al., 2005).

properties

IUPAC Name |

2,5-dimethyl-4-sulfanylpyrazole-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2S/c1-3-5(11)4(6(9)10)8(2)7-3/h11H,1-2H3,(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTPKZGMRLMPTEG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1S)C(=O)O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-amino-1-[(4-chlorophenyl)methyl]-N-[3-(trifluoromethyl)phenyl]triazole-4-carboxamide](/img/structure/B2657886.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-2,6-difluorobenzamide](/img/structure/B2657888.png)

![(E)-N-((3-(4-chlorophenyl)imidazo[1,5-a]pyridin-1-yl)methylene)aniline](/img/structure/B2657899.png)

![6-[5-(3-bromophenyl)-1,2,4-oxadiazol-3-yl]-4-ethyl-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B2657903.png)